(6S,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Overview
Description
A hydroxylated impurity of Norgestrel
Mechanism of Action
- Additionally, it also interacts with estrogen receptors (ERs) within the female reproductive tract, mammary gland, hypothalamus, and pituitary .
- Cellular Effects:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
6alpha-Hydroxy Norgestrel plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the progesterone and estrogen receptors within the female reproductive tract, mammary gland, hypothalamus, and pituitary . These interactions are essential for its function as a synthetic progestin, influencing hormonal pathways and reproductive processes.
Cellular Effects
6alpha-Hydroxy Norgestrel has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in retinal cells, 6alpha-Hydroxy Norgestrel has been shown to promote neuroprotection and preserve cone photoreceptor morphology . This indicates its potential therapeutic applications in retinal diseases.
Molecular Mechanism
The molecular mechanism of 6alpha-Hydroxy Norgestrel involves binding to progesterone and estrogen receptors. This binding leads to the activation or inhibition of specific genes, resulting in changes in gene expression . The compound’s interaction with these receptors is crucial for its role in hormonal regulation and its effects on reproductive health.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6alpha-Hydroxy Norgestrel can change over time. Studies have shown that the compound remains stable under specific conditions, but its long-term effects on cellular function can vary. For example, in retinal cells, the neuroprotective effects of 6alpha-Hydroxy Norgestrel have been observed to last for several weeks
Dosage Effects in Animal Models
The effects of 6alpha-Hydroxy Norgestrel vary with different dosages in animal models. At lower doses, the compound has been shown to promote neuroprotection and preserve cellular function. At higher doses, it may exhibit toxic or adverse effects . Understanding the dosage thresholds is crucial for its potential therapeutic applications.
Metabolic Pathways
6alpha-Hydroxy Norgestrel is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and influence metabolic flux and metabolite levels. The compound’s metabolism is essential for its function and effectiveness in biochemical reactions .
Transport and Distribution
The transport and distribution of 6alpha-Hydroxy Norgestrel within cells and tissues involve specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is crucial for optimizing its therapeutic applications.
Subcellular Localization
6alpha-Hydroxy Norgestrel’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Understanding its subcellular localization is essential for elucidating its molecular mechanisms and optimizing its use in research and therapy.
Properties
IUPAC Name |
(6S,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-3-20-9-7-15-14-6-5-13(22)11-17(14)19(23)12-16(15)18(20)8-10-21(20,24)4-2/h2,11,14-16,18-19,23-24H,3,5-10,12H2,1H3/t14-,15-,16-,18+,19+,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDPEOWAWHAHEP-QMSJUBBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C4CCC(=O)C=C4C(CC3C1CCC2(C#C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4[C@H](C[C@H]3[C@@H]1CC[C@]2(C#C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87585-03-3 | |
Record name | 6alpha-Hydroxylevonorgestrel | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087585033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6.ALPHA.-HYDROXYLEVONORGESTREL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IDV1AQL73M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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